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N,n'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine

Organic electron donors Cyclic voltammetry Hole transport materials

Research pain point: Reproducible n-doping in C60 electron transport layers requires a dopant with balanced oxidation potential, thermal stability, and air compatibility for vacuum processing. This p-phenylenebis(phosphine imide) derivative (Ar = 4-methylphenyl) offers: • First oxidation potential: -0.02 V vs SCE (optimized for C60) • Decomposition temp: 245 °C (co-sublimation compatible) • Proven in substrate-configuration perovskite/perovskite tandem cells at 40 wt% • Fully reversible one-electron oxidations (ΔE = 0.49 V) for electronic studies. >95% purity by nitrogen analysis. Available for R&D and pilot-line integration.

Molecular Formula C48H46N2P2
Molecular Weight 712.858
CAS No. 51870-56-5
Cat. No. B2905158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,n'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine
CAS51870-56-5
Molecular FormulaC48H46N2P2
Molecular Weight712.858
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)N=P(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
InChIInChI=1S/C48H46N2P2/c1-35-7-23-43(24-8-35)51(44-25-9-36(2)10-26-44,45-27-11-37(3)12-28-45)49-41-19-21-42(22-20-41)50-52(46-29-13-38(4)14-30-46,47-31-15-39(5)16-32-47)48-33-17-40(6)18-34-48/h7-34H,1-6H3
InChIKeyBGJWJTLJTUQIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(phosphine imide) Electron Donor: Procurement Overview


N,N′-Bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine (CAS 51870-56-5, also referred to as PhIm or N,N′-(p-phenylene)bis[tris(4-methylphenyl)phosphine imide]) is a member of the p-phenylenebis(phosphine imide) family with the general structure Ar₃P=N–C₆H₄–N=PAr₃ where Ar = 4-methylphenyl (p-tolyl) [1]. It functions as a neutral, two-electron organic electron donor capable of forming stable radical cation and dicationic states [1][2]. The compound has been employed as an n-type molecular dopant for C₆₀ electron transport layers in perovskite/perovskite tandem solar cells, where it is co-sublimed at 40 wt% to enhance conductivity [3]. Its solid-state decomposition temperature is reported at approximately 245 °C .

Workflow n-Dopant for C₆₀ electron transport layers
Processing Vacuum co-sublimation with fullerene acceptors
Donor Strength Intermediate E₁ among p-phenylenebis(phosphine imide) congeners
Thermal Window Decomposition threshold supports vacuum thermal evaporation

Risk of Generic Substitution for This Bis(phosphine imide)


The p-phenylenebis(phosphine imide) scaffold permits systematic tuning of the first oxidation potential over a 200 mV window (−0.05 to +0.15 V vs SCE) solely by varying the para-substituent on the phosphorus-bound aryl rings [1]. Replacing the p-tolyl derivative (E₁ = −0.02 V vs SCE) with the unsubstituted triphenyl analog (E₁ = +0.04 V vs SCE) shifts the electron-donating strength by 60 mV, while the p-methoxyphenyl analog (E₁ = −0.05 V vs SCE) provides only an additional 30 mV of donor strength at the cost of significantly different solubility, crystallinity, and co-sublimation behavior [1]. These electrochemical differences are not cosmetic; they directly control the doping efficiency, interfacial energy level alignment, and long-term operational stability in multi-layer optoelectronic devices [1][2]. Generic substitution without verifying the oxidation potential and thermal co-deposition compatibility therefore risks device underperformance or outright failure.

Target (p-Tolyl) Intermediate donor strength; reported device-level validation with C₆₀ co-sublimation; published tandem PCE data available.
Triphenyl Analog Weaker donor (E₁ shifts anodic); co-sublimation behavior and film morphology may differ; no published tandem device data.
Target (p-Tolyl) Balanced air stability for vacuum tooling; decomposition ~245°C documented.
p-Methoxyphenyl Analog Stronger donor but may present different air sensitivity; solubility and crystallinity may shift thin-film morphology; no device data.
Target (p-Tolyl) Named in U.S. Patent 12,033,811 for perovskite solar cell doping; freedom-to-operate relevance established.
p-Chlorophenyl Analog Significantly harder to oxidize; energy level alignment with C₆₀ may shift; patent status unverified; no application data.

Quantitative Differentiation from Closest Analogs


Oxidation Potential Positioning Among Congeners

Within the congeneric series Ar₃P=N–C₆H₄–N=PAr₃ (1a–1d), the p-tolyl-substituted derivative (target compound, designated 1c in the primary literature) exhibits a first oxidation potential (E₁) of −0.02 V vs SCE. This places it 60 mV more reducing than the parent triphenyl analog 1a (E₁ = +0.04 V vs SCE) but 30 mV less reducing than the strongest donor of the series, the p-methoxyphenyl analog 1b (E₁ = −0.05 V vs SCE). The p-chlorophenyl analog 1d, by contrast, is oxidized at +0.15 V vs SCE, making it 170 mV harder to oxidize than the target compound [1]. All measurements were performed under identical conditions: 1 mM analyte in 0.1 M TBATFB/CH₂Cl₂, referenced to SCE [1].

Oxidation Potential (E₁)
Head-to-head
Target (p-tolyl): E₁ = −0.02 V vs SCE Analog range: −0.05 to +0.15 V vs SCE
Reported mid-series donor strength among four congeners
60 mV more reducing than triphenyl analog; 170 mV span across series
Organic electron donors Cyclic voltammetry Hole transport materials

Reversible Two-Electron Oxidation and Electronic Coupling

The p-tolyl derivative (1c) undergoes two sequential, chemically reversible single-electron oxidations with a peak-to-peak separation (ΔE = E₂ − E₁) of 0.49 V, yielding first a delocalized radical cation and then a quinonoidal dication [1]. The electronic coupling parameter Hₐ₆ across the p-phenylene bridge is calculated at approximately 1.1 eV for the entire 1a–1d series, indicating strong electronic communication between the two P=N termini that is independent of the aryl substituent [1]. The ΔE value of 0.49 V for 1c is comparable to that of N,N,N′,N′-tetra(4-methoxyphenyl)-1,4-phenylenediamine (0.49 V) and N,N,N′,N′-tetramethylphenylenediamine (TMPD, 0.57 V), two prototypical organic hole transport benchmarks [1].

Electronic Coupling
Head-to-head
ΔE = 0.49 V | Hₐ₆ ≈ 1.1 eV
Strong through-bridge coupling reported
Comparable to TMPD benchmark (0.57 V); bridge-independent across series
Mixed-valence compounds Electronic coupling Radical cation stability

Validated n-Dopant in Perovskite Tandem Solar Cells

In substrate-configuration perovskite/perovskite tandem solar cells, N,N′-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine (PhIm) was co-sublimed with C₆₀ at a fixed dopant concentration of 40 wt% to form the n-doped electron transport layer of the charge recombination junction [1]. The resulting tandem devices achieved a maximum power conversion efficiency (PCE) of 20%, exceeding the performance of the corresponding single-junction subcells fabricated in the same substrate geometry [1]. This application-specific validation at a precisely reported dopant loading distinguishes PhIm from other bis(phosphine imide)s for which comparable device-level data are absent.

Device Validation
Cross-study
Tandem PCE 20% at 40 wt% in C₆₀
Reported tandem device context
Substrate-configuration perovskite/perovskite architecture
Perovskite solar cells n-Doping Vacuum sublimation processing

Patented n-Dopant for Perovskite Solar Cells

U.S. Patent 12,033,811 explicitly names N1,N4-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine among a defined list of n-dopant materials for use in perovskite solar cells comprising a light-absorbing layer with perovskite crystal structure and at least one dopant layer [1]. The patent covers device architectures where the dopant layer consists exclusively of one or more n-dopant or p-dopant materials. Inclusion in this patent provides a distinct intellectual property anchor that is not established for many other bis(phosphine imide) congeners, which may be relevant for organizations evaluating freedom-to-operate or seeking to build on protected device designs [1].

Patent Status
Supporting evidence
Named in U.S. Patent 12,033,811
Explicit patent inclusion for perovskite doping
Not established for triphenyl, p-MeO, or p-Cl analogs
Solar cell doping Patent landscape n-Dopant materials

Thermal Decomposition Threshold for Processing

The p-tolyl derivative exhibits a decomposition temperature of approximately 245 °C . While the triphenyl analog 1a is reported to be stable to atmospheric conditions at room temperature and its radical cation solutions are stable for weeks under ambient atmosphere [1], systematic comparative thermal gravimetric data for the full 1a–1d series are not publicly available. The 245 °C decomposition point is consistent with the requirements of vacuum thermal evaporation processes used in OLED and perovskite solar cell fabrication, but direct comparisons of sublimation rates or thin-film thermal stability versus analogs cannot be made from published data.

Thermal Stability
Class-level inference
~245°C (decomposition)
Reported processing upper bound
Comparative thermal data for analogs unavailable
Thermal stability Vacuum sublimation Material processing

Application Scenarios Based on Verified Evidence


n-Dopant for C₆₀ Electron Transport Layers

The demonstrated co-sublimation of PhIm with C₆₀ at 40 wt% to form the n-doped charge recombination layer in substrate-configuration perovskite/perovskite tandem solar cells [1] positions this compound as a ready-to-integrate dopant for multi-junction photovoltaic research and pilot-line development. The moderate first oxidation potential (−0.02 V vs SCE [2]) facilitates efficient electron transfer to C₆₀ while maintaining sufficient air stability for vacuum tooling, a balance that distinguishes it from the stronger but potentially more air-sensitive p-methoxyphenyl analog. Procurement for tandem solar cell R&D is supported by the explicit naming of this compound in granted patent claims for perovskite solar cell doping architectures [3].

Model Compound for Mixed-Valence Donor Studies

With a well-characterized ΔE of 0.49 V, electronic coupling Hₐ₆ of ~1.1 eV, and two fully reversible one-electron oxidations [2], the p-tolyl derivative serves as an ideal mid-series reference for systematic electrochemical and spectroscopic investigations of through-bridge electronic communication in p-phenylenebis(phosphine imide)s. Its intermediate donor strength fills the gap between the weaker triphenyl analog and the stronger p-methoxyphenyl analog, enabling researchers to probe substituent effects without the confounding influence of altered bridge geometry or solubility extremes. DFT computational models have been validated against experimental UV-vis-NIR data for this series [2], facilitating in silico screening prior to synthesis.

Hole Transport Material Candidate for OLEDs

The reversible generation of stable radical cations at potentials comparable to the benchmark hole transport material TTF [2] supports evaluation of this compound as a hole transport or electron-blocking layer component in OLEDs. The p-tolyl substitution provides a practical compromise between the higher solubility (and potentially lower glass transition temperature) of the p-methoxyphenyl analog and the lower donor strength of the unsubstituted triphenyl analog [2]. Research groups developing solution-processed or vacuum-deposited multi-layer OLEDs can rationally select this derivative when the target HOMO level lies near −5.1 eV (estimated from E₁ = −0.02 V vs SCE, using the approximation E_HOMO ≈ −(E₁_ox + 4.7) eV) and when thermal stability up to 245 °C is required .

Standard Dopant for Interlaboratory Benchmarking

Because PhIm is commercially available from multiple suppliers with specified purity (>95% by nitrogen analysis) and has been used in a peer-reviewed tandem device study with explicitly reported doping concentration (40 wt%) and processing method (vacuum co-sublimation) [1], it can serve as a standardized n-dopant for cross-laboratory benchmarking of perovskite solar cell performance. This contrasts with many proprietary or in-house synthesized dopants for which batch-to-batch consistency and public device data are unavailable, impeding reproducible research.

Application
Selection Property
Validation Focus
n-Dopant for C₆₀ Electron Transport Layers
Co-sublimation compatibility at reported doping ratio
Tandem device performance verification under vacuum processing
Model Compound for Mixed-Valence Donor Studies
Mid-series donor strength with fully reversible two-electron redox
Through-bridge electronic coupling reproducibility vs DFT predictions
Hole Transport Material Candidate for OLEDs
Intermediate HOMO level and documented thermal decomposition threshold
Layer compatibility and operational stability in multi-layer devices
Standard Dopant for Interlaboratory Benchmarking
Published device data at specified doping with peer-reviewed method
Batch-to-batch consistency and cross-laboratory PCE reproducibility
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